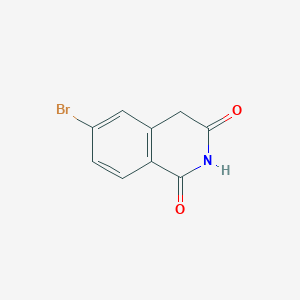

6-Bromoisoquinoline-1,3(2h,4h)-dione

説明

Significance of the Isoquinoline-1,3(2H,4H)-dione Core in Synthetic Chemistry and Bioactive Molecule Development

The isoquinoline-1,3(2H,4H)-dione scaffold is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for various biological targets. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including functioning as potent and selective inhibitors of enzymes such as cyclin-dependent kinase 4 (CDK4), making them promising candidates for anticancer agents. mdpi.comnih.gov The dione (B5365651) moiety offers multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. The exploration of this scaffold has led to the discovery of novel compounds with potential therapeutic applications. mdpi.comresearchgate.net

In synthetic chemistry, the isoquinoline-1,3(2H,4H)-dione core presents an interesting and challenging target. Its synthesis has driven the development of novel and efficient chemical transformations. Modern synthetic strategies, including cascade reactions and radical-mediated processes, have been employed to construct this heterocyclic system, reflecting the ongoing efforts to access these valuable molecules through innovative and practical routes. rsc.orgrsc.org

Historical Trajectories and Milestones in Isoquinoline-1,3(2H,4H)-dione Research

The exploration of the isoquinoline (B145761) ring system dates back to the late 19th and early 20th centuries. One of the foundational methods for the synthesis of substituted isoquinolines is the Gabriel-Colman rearrangement, first described in 1900 by Siegmund Gabriel and James Colman. wikipedia.orgdrugfuture.com This reaction involves the base-induced rearrangement of phthalimido esters to form isoquinoline derivatives, providing an early pathway to this class of compounds. While not directly producing the dione, this and other classical methods laid the groundwork for the synthesis of the broader isoquinoline family.

Over the decades, research into isoquinoline-1,3(2H,4H)-diones has evolved significantly. Initially, synthetic efforts were focused on the fundamental construction of the heterocyclic core. As the biological potential of this scaffold became more apparent, the focus shifted towards the development of more sophisticated and efficient synthetic methodologies to enable the creation of diverse libraries of derivatives for biological screening. The advent of modern synthetic techniques has further accelerated progress in this area, allowing for more precise control over the structure and stereochemistry of these molecules.

Definitive Research Objectives and Scope for Investigations of 6-Bromoisoquinoline-1,3(2H,4H)-dione

The introduction of a bromine atom at the 6-position of the isoquinoline-1,3(2H,4H)-dione scaffold, to form this compound, opens up new avenues for chemical exploration and the development of novel bioactive compounds. The primary research objectives for the investigation of this specific compound are centered on its utility as a versatile synthetic intermediate.

The bromine atom serves as a valuable functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 6-position, providing a powerful tool for structure-activity relationship (SAR) studies. The strategic placement of the bromine atom enables chemists to systematically modify the molecular architecture and explore how these changes impact biological activity.

Furthermore, this compound is a key building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. lookchem.com Research in this area aims to leverage the reactivity of the bromo-substituted scaffold to construct novel compounds with tailored properties for specific applications in medicinal chemistry and chemical biology. lookchem.com The investigation of this compound is therefore driven by the goal of expanding the chemical space around the isoquinoline-1,3(2H,4H)-dione core to discover new molecules with enhanced potency, selectivity, and drug-like properties.

Structure

3D Structure

特性

IUPAC Name |

6-bromo-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYFVARBWSUEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromoisoquinoline 1,3 2h,4h Dione and Its Derivatives

Strategic Approaches to Isoquinoline-1,3(2H,4H)-dione Core Construction

The construction of the isoquinoline-1,3(2H,4H)-dione core, a key structural motif in numerous bioactive compounds, has been the subject of extensive research. nih.gov Modern synthetic methods have focused on efficiency, atom economy, and the ability to introduce diverse functionalities.

Cascade Reactions for Isoquinoline-1,3(2H,4H)-dione Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules from simple starting materials in a single operation. A notable cascade reaction for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives involves the interaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes. rsc.orgnih.gov This process proceeds through an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring. rsc.orgnih.gov This methodology is advantageous as it often occurs under mild conditions and can avoid the use of metal catalysts. rsc.orgnih.gov

Recent advancements have also highlighted visible-light-induced radical cascade reactions. For instance, the reaction of N-benzamides with CF3SO2Na under metal-free conditions provides an efficient route to trifluoromethyl-containing isoquinoline-1,3-diones. researchgate.net

Radical-Mediated Cyclization and Addition Reactions

Radical-mediated reactions have become a powerful tool for the synthesis of heterocyclic compounds, including the isoquinoline-1,3(2H,4H)-dione scaffold. rsc.org These reactions often utilize acryloyl benzamides as key substrates and can incorporate a variety of radical precursors containing elements such as carbon, sulfur, phosphorus, and nitrogen. rsc.orgresearchgate.net

Visible-light-mediated tandem reactions of acryloylbenzamides with reagents like alkyl boronic acids and arylsulfonylhydrazides exemplify this approach. researchgate.net These reactions proceed via radical addition and subsequent cyclization to yield a diverse array of isoquinoline-1,3(2H,4H)-diones under mild conditions. researchgate.netresearchgate.net Another innovative method involves a controlled radical cyclization cascade of o-alkynylated benzamides, initiated by a metal-free photoredox-catalyzed amidyl N-centered radical addition to the alkyne. nih.gov

Transition Metal-Catalyzed Annulation and Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the isoquinoline-1,3(2H,4H)-dione core is no exception. du.edunih.gov Catalysts based on palladium, rhodium, and ruthenium have been particularly effective in promoting annulation and cross-coupling reactions to form this heterocyclic system.

Palladium catalysts are widely employed in C-H activation and annulation reactions. A notable application is the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters. mdpi.com This reaction proceeds with high regioselectivity. mdpi.com The catalytic cycle is thought to involve the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. mdpi.comresearchgate.net Subsequent insertion of the allene (B1206475) and reductive elimination yields the product. mdpi.com

Palladium-catalyzed coupling and cyclization of terminal acetylenes with imines of o-iodobenzaldehydes also provides an efficient route to isoquinolines. organic-chemistry.org Furthermore, palladium-catalyzed cyclization of N-acetyl hydrazones with vinyl azides has been developed for the synthesis of various substituted isoquinolines. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of Substituted 3,4-dihydroisoquinolin-1(2H)-ones

| Entry | N-methoxybenzamide Substituent | 2,3-Allenoic Acid Ester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Ethyl 2,3-butadienoate | 3-Methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 87 |

| 2 | 4-Me | Ethyl 2,3-butadienoate | 6-Methyl-3-methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 81 |

| 3 | 4-OMe | Ethyl 2,3-butadienoate | 6-Methoxy-3-methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |

| 4 | 4-F | Ethyl 2,3-butadienoate | 6-Fluoro-3-methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 83 |

| 5 | 4-Cl | Ethyl 2,3-butadienoate | 6-Chloro-3-methyl-4-ethoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-one | 78 |

Data synthesized from multiple literature sources.

Rhodium(III) catalysts are highly effective for C-H activation and annulation reactions, providing a direct and atom-economical approach to isoquinolone scaffolds. organic-chemistry.org A robust method involves the [4+2] cycloaddition of feedstock gases, such as ethylene (B1197577) and propyne, with N-(pivaloyloxy)benzamides. organic-chemistry.org This amide-directed C-H activation proceeds efficiently at room temperature. organic-chemistry.org

Rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has also been developed for the synthesis of more complex fused systems like isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org Furthermore, the annulation of N-methoxyamides with nitroalkenes provides a route to 4-substituted isoquinolones. nih.gov These methods are often compatible with a wide range of functional groups and can be applied to the synthesis of diverse heterocyclic structures, including those on a DNA-encoded library platform. nih.govbohrium.com

Table 2: Rhodium(III)-Catalyzed Annulation for Isoquinolone Synthesis

| Entry | Benzamide Derivative | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Pivaloyloxybenzamide | Ethylene | 3,4-Dihydroisoquinolin-1(2H)-one | 96 |

| 2 | N-Pivaloyloxy-4-methylbenzamide | Ethylene | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 85 |

| 3 | N-Pivaloyloxy-4-methoxybenzamide | Ethylene | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | 78 |

| 4 | N-Pivaloyloxybenzamide | Propyne | 3-Methylisoquinolin-1(2H)-one | 95 |

Data synthesized from multiple literature sources.

Ruthenium(II) catalysts have emerged as versatile tools for the construction of isoquinolone and related heterocyclic systems. researchgate.net One approach involves the annulation of N-methoxybenzamides with alkynyl bromides, which proceeds via C-H/N-O activation to afford 3-methoxy-4-substituted N-H isoquinolinones. mdpi.com Ruthenium(II) catalysts have also been successfully used in the intramolecular cyclo-isomerization of alkyne-tethered N-alkoxybenzamides. mdpi.com

A recent development is the Ruthenium(II)-catalyzed annulation of oximes with maleimides, which provides a direct route to pyrrolo[3,4-c]isoquinoline-1,3-diones through a tandem C-C/C-N bond formation process. nih.gov This method is operationally simple and utilizes oxygen as a green oxidant. nih.gov

Table 3: Ruthenium(II)-Catalyzed Annulation Reactions

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Product |

|---|---|---|---|---|

| 1 | N-Methoxybenzamide | Phenylacetylene Bromide | [RuCl2(p-cymene)]2/NaOAc | 3-Methoxy-4-phenyl-isoquinolin-1(2H)-one |

| 2 | Acetophenone Oxime | N-Phenylmaleimide | Ru(II) catalyst | 2-Phenyl-5-methylpyrrolo[3,4-c]isoquinoline-1,3-dione |

Data synthesized from multiple literature sources.

Visible-Light-Mediated Synthetic Transformations

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling the construction of complex molecules under mild conditions. mdpi.com Several methods have been developed for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives utilizing visible light to initiate radical cascade reactions. rsc.orgresearchgate.net

One prominent strategy involves the visible-light-promoted tandem reaction of N-methacryloylbenzamides with various radical precursors. For instance, the reaction with alkyl boronic acids, facilitated by a photoredox catalyst, proceeds via radical addition and subsequent cyclization to afford a range of 4-alkylated isoquinoline-1,3(2H,4H)-diones in satisfactory yields. researchgate.netresearchgate.net This method is valued for its operational simplicity and tolerance of a broad scope of substrates. researchgate.net

Another approach utilizes 4-diazoisoquinoline-1,3(2H,4H)-diones as versatile precursors. nih.gov Upon irradiation with blue LEDs, these diazo compounds can undergo photochemical insertion reactions. This has been effectively demonstrated for the introduction of fluorinated moieties into the isoquinoline-1,3(2H,4H)-dione scaffold, a common strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.govacs.org The reaction of a 4-diazoisoquinoline-1,3(2H,4H)-dione with a fluorinated alcohol under blue light irradiation proceeds efficiently, often in under two hours. nih.gov

| Starting Material | Radical Precursor/Reagent | Photocatalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Methacryloylbenzamide | Alkyl Boronic Acid | Visible Light, Photoredox Catalyst | 4-Alkyl-isoquinoline-1,3(2H,4H)-dione | researchgate.net |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Hexafluoroisopropanol (HFIP) | Blue LEDs, 1.5 h | 4-(Hexafluoroisopropoxy)-isoquinoline-1,3(2H,4H)-dione | nih.gov |

| N-Amidepyridinium Salts & Alkynes | Not Applicable | Visible Light, Metal-Free | Isoquinolone Derivatives | rsc.orgnih.gov |

Electrochemical Synthesis Approaches to Isoquinolinediones

Electro-organic synthesis represents a sustainable and powerful alternative to conventional chemical methods, often avoiding the need for hazardous oxidants or reductants by using electricity to drive chemical transformations. researchgate.net This approach has been successfully applied to the synthesis of various N-heterocycles, including isoquinoline-1,3(2H,4H)-diones.

One notable electrochemical method involves the trifluoromethylation/cyclization of N-methacryloylbenzamides. rsc.orgresearchgate.net In a process described by Guo and co-workers, an electrochemical cathodic reduction using graphite (B72142) plate electrodes effectively generates trifluoromethyl radicals from a suitable precursor. rsc.org These radicals then initiate a cascade reaction to form CF₃-containing isoquinoline-1,3(2H,4H)-diones. A key advantage of this method is the elimination of external redox reagents, enhancing its green chemistry profile. rsc.org

Furthermore, electrochemical methods can be performed in continuous-flow systems, allowing for safe and efficient scale-up of reactions. An electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides under metal-free and oxidant-free conditions. researchgate.net

Eschenmoser Coupling Reactions in Isoquinoline-1,3(2H,4H)-dione Synthesis

The Eschenmoser sulfide (B99878) contraction is a powerful method for carbon-carbon bond formation, typically used to synthesize 1,3-dicarbonyl compounds and their vinylogous analogs from thioesters. wikipedia.orgorgsyn.org The reaction generally involves the S-alkylation of a thioamide or thiolactam, followed by treatment with a phosphine (B1218219) (a thiophile) and a base to induce an episulfide intermediate, which then extrudes sulfur to form the desired product. wikipedia.org

While the Eschenmoser coupling has been famously applied in complex natural product synthesis, such as that of vitamin B₁₂, its specific application for the direct synthesis of the 6-Bromoisoquinoline-1,3(2H,4H)-dione core is not extensively documented in the reviewed literature. orgsyn.org The general transformation involves converting a C-S bond into a C-C bond, which could hypothetically be envisioned in a strategy to form the dione (B5365651) ring. However, direct examples of this specific application remain elusive in prominent databases.

Regioselective Bromination and Directed Functionalization of Isoquinoline-1,3(2H,4H)-diones

The introduction of a bromine atom onto the isoquinoline (B145761) scaffold, as in this compound, is a crucial step that provides a versatile handle for further chemical modifications. The position of bromination on the benzazine ring is highly dependent on the reaction conditions, including the choice of acid and brominating agent. researchgate.net

For the parent isoquinoline molecule, electrophilic bromination typically occurs on the benzene (B151609) ring. It has been shown that isoquinoline can be regioselectively monobrominated at the C5-position when treated with N-Bromosuccinimide (NBS) in concentrated sulfuric acid. researchgate.net The regioselectivity is sensitive to the reaction conditions; for instance, bromination of quinoline (B57606) in the gas phase at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline (B184079) is formed.

In the context of isoquinoline-1,3(2H,4H)-dione, the directing effects of the carbonyl groups and the amide moiety must be considered. The dione system deactivates the heterocyclic ring towards electrophilic substitution, favoring substitution on the benzo-fused ring. The precise conditions required to achieve selective bromination at the C6-position would involve careful control of reagents and temperature to overcome the deactivating effects and direct the electrophile to the desired position. Novel methods for regioselective bromination continue to be developed for related heterocyclic systems, such as the use of tetrabutylammonium (B224687) tribromide (TBATB) for pyrrolo[1,2-a]quinoxalines, which offers high selectivity under mild conditions. nih.gov

Derivatization Strategies for this compound

The 6-bromo substituent serves as a key functional group for a wide array of subsequent chemical transformations, allowing for the synthesis of diverse libraries of isoquinolinedione derivatives. nih.gov These derivatizations can be broadly categorized into reactions at the bromine moiety and modifications at the nitrogen and carbonyl centers of the heterocyclic ring.

The bromine atom on the aromatic ring of this compound is susceptible to replacement by various nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. thermofisher.comyonedalabs.com This would allow for the introduction of various aryl or vinyl substituents at the C6-position.

Sonogashira Coupling: This reaction, also catalyzed by palladium, couples the aryl bromide with a terminal alkyne, providing access to 6-alkynyl-substituted isoquinolinediones.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling allows for the formation of C-N bonds by reacting the aryl bromide with amines, leading to 6-amino-isoquinolinedione derivatives.

Goldberg–Ullmann-type Coupling: Copper-catalyzed coupling reactions can be used to form C-N bonds with amides or related nucleophiles. mdpi.com

These transformations significantly expand the structural diversity achievable from the 6-bromo precursor, enabling the synthesis of compounds with potentially novel biological activities.

In addition to reactions at the bromine site, the isoquinolinedione core itself offers multiple sites for functionalization.

N-Center Modifications: The nitrogen atom of the imide can be readily functionalized. For instance, N-alkylation can be achieved through reaction with alkyl halides in the presence of a base. Cascade reactions starting from N-alkyl-N-methacryloyl benzamides have been developed to directly generate N-substituted isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

C4-Position Modifications: The methylene (B1212753) group at the C4-position is activated by the two adjacent carbonyl groups, making it amenable to various transformations. Enantioselective amination at this position has been established using chiral catalysts, providing access to chiral 4-amino-isoquinolinedione derivatives with high stereocontrol. nih.gov Alkylation at the C4 position is also a feasible transformation. uea.ac.uk

Carbonyl Group Reactions: While less common, the carbonyl groups themselves could potentially undergo reactions such as reduction or addition of organometallic reagents, although this may compromise the stability of the aromatic system or the dione structure without careful selection of reagents.

| Reaction Site | Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|---|

| C6-Bromine | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 6-Aryl-isoquinolinedione | thermofisher.com |

| C6-Bromine | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 6-Alkynyl-isoquinolinedione | nih.gov |

| C6-Bromine | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 6-Amino-isoquinolinedione | nih.gov |

| N2-Nitrogen | N-Alkylation | Alkyl Halide, Base | 2-Alkyl-isoquinolinedione | rsc.org |

| C4-Carbon | Enantioselective Amination | Azodicarboxylate, Chiral Catalyst | Chiral 4-Amino-isoquinolinedione | nih.gov |

Asymmetric Synthesis and Chiral Induction in Isoquinolinedione Derivatives

The introduction of chirality into the isoquinoline-1,3(2H,4H)-dione scaffold is a critical step in the development of novel therapeutic agents, as the stereochemistry of a molecule is often intrinsically linked to its biological activity. Enantiomerically pure isoquinolinedione derivatives are of significant interest in medicinal chemistry. nih.gov This section details the advanced methodologies employed for the asymmetric synthesis of these chiral molecules, with a focus on catalytic enantioselective transformations that allow for the construction of stereogenic centers with high levels of control.

A significant breakthrough in this area has been the development of organocatalytic methods for the enantioselective functionalization of the isoquinolinedione core. For instance, a highly efficient and mild enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been established. nih.gov This method utilizes a low loading of an organocatalyst to achieve excellent yields and high enantiomeric excess (ee) for a broad range of substrates. nih.gov The reaction is operationally simple and can be performed at room temperature without the need for stringent anhydrous or anaerobic conditions, highlighting its practical utility. nih.gov The synthetic potential of this methodology has been demonstrated on a gram scale, producing the desired product in excellent yield and enantioselectivity. nih.gov

The core of this transformation involves the reaction of 4-alkylisoquinoline-1,3(2H,4H)-diones with an electrophilic amine source, such as azodicarboxylates. nih.gov The choice of catalyst is crucial for achieving high stereocontrol. The reaction proceeds smoothly with catalyst loadings as low as 1 mol%, delivering the aminated products in up to 99% yield and 99% ee. nih.gov

A variety of substrates have been shown to be compatible with this methodology, affording a diverse library of chiral aminated isoquinolinedione derivatives. The reaction conditions are generally mild, and the process is tolerant of different functional groups on the isoquinolinedione scaffold.

To illustrate the effectiveness of this enantioselective amination, the following table summarizes the results for the synthesis of various chiral 4-amino-4-alkylisoquinoline-1,3(2H,4H)-dione derivatives.

| Substrate (4-alkylisoquinolinedione derivative) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Methylisoquinoline-1,3(2H,4H)-dione | 4-Amino-4-methylisoquinoline-1,3(2H,4H)-dione derivative | 98 | 97 |

| 4-Ethylisoquinoline-1,3(2H,4H)-dione | 4-Amino-4-ethylisoquinoline-1,3(2H,4H)-dione derivative | 99 | 98 |

| 4-Propylisoquinoline-1,3(2H,4H)-dione | 4-Amino-4-propylisoquinoline-1,3(2H,4H)-dione derivative | 97 | 99 |

| 4-Butylisoquinoline-1,3(2H,4H)-dione | 4-Amino-4-butylisoquinoline-1,3(2H,4H)-dione derivative | 96 | 99 |

| 4-Benzylisoquinoline-1,3(2H,4H)-dione | 4-Amino-4-benzylisoquinoline-1,3(2H,4H)-dione derivative | 95 | 96 |

Beyond direct functionalization, other asymmetric strategies for related isoquinoline systems, which could potentially be adapted for isoquinolinediones, include catalytic asymmetric reduction of unsaturated precursors. researchgate.netmdpi.com These methods, often employing transition metal catalysts with chiral ligands, have proven highly effective for the enantioselective synthesis of chiral tetrahydroisoquinolines from isoquinolines or dihydroisoquinolines. researchgate.netmdpi.com The principles of chiral induction in these systems, involving the formation of a chiral catalyst-substrate complex followed by a stereoselective hydride transfer, could inform the design of new asymmetric routes to substituted isoquinolinediones. mdpi.com

Furthermore, asymmetric cycloaddition reactions represent another powerful tool for constructing chiral polycyclic frameworks containing the isoquinoline motif. nih.gov For instance, the [3+2] dipolar cycloaddition of C,N-cyclic azomethine imines has been utilized to synthesize complex tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov The application of such methodologies to appropriately functionalized isoquinolinedione precursors could open up new avenues for the synthesis of novel chiral derivatives.

While the direct asymmetric synthesis of this compound derivatives is not extensively documented, the successful application of enantioselective amination to the broader class of 4-alkylisoquinoline-1,3(2H,4H)-diones provides a strong foundation for future work in this area. nih.gov The development of new chiral catalysts and the adaptation of existing asymmetric methodologies will undoubtedly lead to the efficient and stereocontrolled synthesis of a wide range of chiral this compound derivatives for biological evaluation.

Mechanistic Investigations of Reactions Involving 6 Bromoisoquinoline 1,3 2h,4h Dione and Analogues

Elucidation of Reaction Pathways for Isoquinoline-1,3(2H,4H)-dione Formation

The formation of the isoquinoline-1,3(2H,4H)-dione scaffold often proceeds through cascade reactions, which are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single operation. One such pathway involves the reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes. rsc.org This process is initiated by an oxidative cross-coupling of the activated alkene from the N-alkyl-N-methacryloylbenzamide with the aldehyde functional group. This is followed by a radical addition to the aromatic ring, which leads to the formation of the isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org These reactions can proceed under mild conditions and without the need for metal catalysts or organic solvents. rsc.org

Another prominent pathway for the synthesis of these compounds is through radical cascade reactions. rsc.org These methods have garnered significant attention due to their simplicity, mildness, and efficiency. rsc.orgdocumentsdelivered.com Various radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine can be employed to furnish the isoquinoline-1,3-dione core from acryloyl benzamides. rsc.org

Detailed Studies on Radical Addition and Cyclization Mechanisms

Radical addition and cyclization are key steps in many synthetic routes to isoquinoline-1,3(2H,4H)-diones. Visible-light-mediated tandem reactions of acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, and oxime esters have been developed. researchgate.net These reactions proceed via radical addition and subsequent cyclization to yield a variety of isoquinoline-1,3(2H,4H)-diones in satisfactory yields under mild conditions. researchgate.net

A proposed mechanism for a manganese-mediated cyclization involves the oxidation of a starting material like dimethyl malonate to form an alkyl radical. nih.gov This radical then adds to an allene (B1206475) at the central carbon to form a resonance-stabilized intermediate, which is then oxidized to a resonance-stabilized carbocation. nih.gov Subsequent cyclization and reaction with water lead to the final product. nih.gov In other systems, a perfluoroalkyl radical can add to the terminal carbon of an allene to form a vinylic radical, which then abstracts an iodine atom. nih.gov

Electrochemical methods have also been employed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides. researchgate.net This approach is advantageous as it operates under metal-free and oxidant-free conditions in a continuous-flow electrolytic cell. researchgate.net

Transition State Analysis in Catalytic Transformations

The enantioselective construction of molecules containing the isoquinoline-1,3(2H,4H)-dione framework often relies on the use of chiral catalysts. researchgate.net Understanding the transition state of these catalytic transformations is key to controlling the stereochemical outcome of the reaction. While specific transition state analyses for reactions involving 6-bromoisoquinoline-1,3(2H,4H)-dione are not extensively detailed in the provided context, general principles can be inferred from related systems. For instance, in organocatalytic enantioselective aza-additions of arylamines to ketimines derived from isoquinoline-1,3-dione, a chiral phosphoric acid catalyst is employed. researchgate.net The transition state in such reactions is thought to involve the formation of a chiral N-acyl iminium ion, which is generated through superacid activation. researchgate.net The stereochemistry of the final product is determined by the facial selectivity of the nucleophilic attack on this intermediate, which is controlled by the chiral catalyst. researchgate.net

Influence of Reaction Conditions on Product Distribution and Selectivity

Reaction conditions play a pivotal role in determining the yield, product distribution, and selectivity of reactions forming isoquinoline-1,3(2H,4H)-dione derivatives. Factors such as solvent, temperature, and catalyst loading can have a significant impact. For example, in the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives, the choice of solvent was found to be critical. nih.gov

| Entry | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | CHCl₃ | 71 | 97 |

| 2 | Toluene | 82 | 74 |

| 3 | Ether | 95 | 80 |

| 4 | THF | 99 | 21 |

| 5 | DCM | 99 | 90 |

| 6 | CH₂ClCH₂Cl | 99 | 98 |

As shown in the table, while THF provided an excellent yield, the enantiomeric excess (ee) was very low. nih.gov In contrast, 1,2-dichloroethane (B1671644) gave both high yield and excellent enantioselectivity. nih.gov Further optimization revealed that catalyst loading could be reduced, although this sometimes required longer reaction times to achieve a satisfactory yield. nih.gov

The nature of substituents on the isoquinoline-1,3(2H,4H)-dione ring also influences reactivity. For instance, the presence of halogens, such as in this compound, can destabilize certain intermediates or products. nih.gov This was observed in the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones, where 6-halo-substituted compounds could not be successfully isolated. nih.gov

Role of Intermediary Species in Reaction Sequences

The formation of isoquinoline-1,3(2H,4H)-diones often proceeds through a series of reactive intermediates. In radical cascade reactions, the initial step is the generation of a radical species. nih.gov For example, a single electron transfer (SET) process can generate an alkyl radical from an alkyl iodide. nih.gov This radical can then undergo a 5-exo cyclization to form a new radical intermediate, which then leads to the final product. nih.gov

In some mechanisms, diradical intermediates are proposed. nih.gov For instance, the reaction of a fluorinated alkene with a 1,3-diene is suggested to proceed through a stepwise diradical mechanism to yield 1,2- and 1,4-addition products. nih.gov

The nature of the intermediary species can also be influenced by the catalyst system. In a copper-catalyzed radical cyclization, a CF₃ radical is generated, which attacks the central carbon of an allene to form an allylic radical intermediate. nih.gov This intermediate is then oxidized to generate a new intermediate that undergoes cyclization to form the product. nih.gov Similarly, irradiation of a ruthenium catalyst can generate an excited state that reduces a reagent to produce a CF₃ radical, which then adds to an allene to furnish an allylic radical. nih.gov This is then oxidized to form an allyl cation, and subsequent nucleophilic attack yields the final product. nih.gov

Medicinal Chemistry and Biological Activity of 6 Bromoisoquinoline 1,3 2h,4h Dione Derivatives

Rational Design Principles for Bioactive Isoquinoline-1,3(2H,4H)-dione Analogues

The rational design of novel bioactive molecules is a foundational element of drug discovery. nih.gov For the isoquinoline-1,3(2H,4H)-dione core, computational and structure-activity relationship (SAR) studies guide the modification of the scaffold to enhance potency and selectivity for various biological targets. nih.govplos.org The design of new drug candidates with specific pharmacological actions is a complex process that benefits from prior knowledge and computational methods. nih.gov

Key design principles for isoquinoline-1,3(2H,4H)-dione analogues include:

Substitution at the C-6 Position: The C-6 position of the isoquinoline-1,3-dione core is a critical site for modification. Introducing substituents like iodo, aryl, heteroaryl, or t-butyl groups at this position has been shown to enhance inhibitory activity against enzymes such as Cyclin-Dependent Kinase 4 (CDK4). nih.gov This suggests that modifications at C-6, including the bromo-substituent, can significantly influence biological activity.

Modification of the C-4 Position: The introduction of various aminomethylene groups at the C-4 position has been a successful strategy for developing potent enzyme inhibitors. For example, 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives are a novel class of potential antitumor agents. nih.gov The nature of the substituent on the aniline (B41778) ring of the C-4 side chain is crucial for activity. nih.gov

Headpiece Modification: In the context of CDK4 inhibitors, the "headpiece" of the molecule, which interacts with the enzyme's active site, is a key area for rational design. For 4-(benzylaminomethylene) derivatives, a 3-OH substituent on the phenyl ring is a requirement for CDK4 inhibitory activity. nih.gov To improve metabolic stability, strategies include introducing a nitrogen atom into the phenyl ring or replacing the phenyl headpiece entirely with N-substituted 2-pyridones. nih.gov

Scaffold Rigidity: The inherent rigidity of the isoquinoline-1,3(2H,4H)-dione ring system serves as a stable platform for the precise orientation of pharmacophoric groups, which is essential for effective binding to target proteins. plos.org This structural rigidity is a key feature leveraged in alignment studies for 3D-QSAR models to predict the activity of new derivatives. plos.org

These principles, derived from extensive SAR studies, allow for the targeted synthesis of analogues with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.

Pharmacological Profile and Therapeutic Potential of Isoquinoline-1,3(2H,4H)-dione Derivatives

Derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have demonstrated a wide range of biological activities, establishing them as promising candidates for therapeutic development in several disease areas.

The isoindole-1,3(2H)-dione scaffold, a related structure, is known to be the basis for compounds with cytotoxic effects on various cancer cells. nih.gov The anticancer activity of these compounds is highly dependent on the nature and position of the substituents attached to the core structure. nih.gov For instance, a new series of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives, synthesized from precursors like 6-bromoisoquinoline-5,8-dione, have shown potent cytotoxic activity. researchgate.net

Similarly, 6-bromo quinazoline derivatives have been designed and synthesized as potential anticancer agents. nih.govnih.gov In vitro screening of these compounds against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer) revealed significant antiproliferative activity. nih.gov One derivative, compound 8a, demonstrated an IC50 value of 15.85 ± 3.32 µM against the MCF-7 cell line, which was more potent than the standard drug Erlotinib. nih.govnih.gov Importantly, this compound showed selectivity, with a much higher IC50 value (84.20 ± 1.72 µM) against the normal MRC-5 cell line, indicating a favorable profile for distinguishing between tumor and non-tumor cells. nih.govnih.gov

| Compound | Cell Line | Activity (IC50, µM) | Reference Drug | Reference Drug Activity (IC50, µM) |

|---|---|---|---|---|

| Quinazoline Derivative 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| Quinazoline Derivative 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | - | - |

| Quinazoline Derivative 8a | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | - | - |

Heterocyclic compounds containing quinoline (B57606) and quinazolinone scaffolds are recognized for their broad spectrum of antimicrobial activities. biomedpharmajournal.orgnih.govphcogj.com Various derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. biomedpharmajournal.orgnih.gov

For example, a series of novel 4,6-disubstituted quinazoline derivatives were screened for their antimicrobial effects. The introduction of a substituent at the C-6 position of the quinazoline nucleus was found to be active against the tested microorganisms. Specifically, the compound 6-bromo-2-phenylquinazoline-4(3H)-one (QZ-2) showed the best activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 18 µg/ml.

Other studies on quinazolinone derivatives have also reported significant antimicrobial efficacy. biomedpharmajournal.org Certain synthesized compounds demonstrated excellent activity against E. coli and the fungus Aspergillus niger. biomedpharmajournal.org Spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives have also been evaluated, with some compounds showing strong antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus, with MIC values ranging from 375 to 3000 µg/mL. nih.gov

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| 6-bromo-2-phenylquinazoline-4(3H)-one (QZ-2) | Escherichia coli | 18 µg/ml |

| Spiro[benzo[h]quinoline-7,3′-indoline]diones (e.g., 4b, 4h) | Staphylococcus aureus | 750 µg/mL |

| Spiro[benzo[h]quinoline-7,3′-indoline]diones (e.g., 4h) | Enterococcus faecalis | 375 µg/mL |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of cancer, making them attractive targets for anticancer drug development. nih.govrsc.org A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as a novel class of potent and selective inhibitors of CDK4 over other kinases like CDK1 and CDK2. nih.gov

Structure-activity relationship studies have revealed key structural requirements for CDK4 inhibition. A basic amine substituent on the aniline ring in the C-4 side chain is essential for activity. nih.gov Furthermore, the inhibitory potency is significantly enhanced by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov In a related series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, CDK4 inhibitory activity is further improved when an iodo, aryl, or heteroaryl group is present at the C-6 position. nih.gov For instance, one derivative, compound 61, showed an IC50 value of 27 nM against CDK4. mdpi.com

| Compound Class | Target | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 61) | CDK4 | 27 nM | Aryl/heteroaryl substituent at C-6 |

Tyrosyl DNA phosphodiesterase II (TDP2) is a DNA repair enzyme that can cause resistance to certain anticancer drugs, specifically topoisomerase II (Top2) poisons. bohrium.comfigshare.com Inhibiting TDP2 is a promising strategy to enhance the efficacy of these clinically important cancer therapies. bohrium.comfigshare.com The isoquinoline-1,3-dione scaffold has been identified as a viable chemotype for the selective inhibition of TDP2. bohrium.comfigshare.com

Through screening and subsequent SAR studies, numerous isoquinoline-1,3-dione analogues have been found to inhibit TDP2 in the low micromolar range without significantly affecting the related enzyme TDP1. bohrium.com The compound 6-Bromoisoquinoline-1,3(2H,4H)-dione (referred to as compound 35 in one study) was synthesized and evaluated in these studies. nih.gov While specific IC50 values for the bromo-derivative were part of a broader study, the research identified other C-6 substituted analogs as potent inhibitors. The best compound from this series, a C-6 iodo-substituted analog (compound 64), inhibited recombinant TDP2 with an IC50 of 1.9 μM. bohrium.com This highlights the importance of halogen substitution at the C-6 position for TDP2 inhibition.

| Compound | Target | Activity (IC50, µM) | Key Structural Feature |

|---|---|---|---|

| Isoquinoline-1,3-dione Analog (Compound 64) | TDP2 | 1.9 | Iodo-substituent at C-6 |

| This compound (Compound 35) | TDP2 | Data part of a larger study | Bromo-substituent at C-6 |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the medicinal chemistry and biological activity of This compound and its derivatives according to the specific outline provided.

The requested topics—Histone Deacetylase (HDAC) Inhibition, Dihydropteroate Synthase (DHPS) Inhibition, Dopamine Uptake Inhibition, Antioxidant/Anti-inflammatory Actions, and detailed Structure-Activity Relationship (SAR) studies—are highly specific areas of research. While general information exists for the broader class of isoquinoline (B145761) compounds and other related heterocyclic scaffolds in these therapeutic areas, the direct linkage and detailed experimental data for the 6-bromo substituted isoquinoline-1,3(2H,4H)-dione scaffold are not present in the currently accessible literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline without resorting to speculation. Further experimental research and publication in peer-reviewed journals would be required to build the body of knowledge necessary to address the specific points of the requested article.

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Conformational Analysis and Bioactivity Correlation

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure and conformation. Computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been instrumental in elucidating these correlations. Methodologies like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are employed to understand how specific structural features influence the bioactivity of these compounds. plos.org

In these analyses, the rigid isoquinoline-1,3(2H,4H)-dione ring serves as a common substructure for aligning a series of derivatives. plos.org This alignment allows for the mapping of steric and electrostatic fields, providing insights into the structural requirements for potent biological activity. The conformation of the molecule, particularly the spatial arrangement of substituents on the core scaffold, dictates its ability to fit into the binding pocket of a biological target.

For instance, studies on isoquinoline-1,3-dione derivatives as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) have revealed specific structure-activity relationships. The inhibitory activity is significantly enhanced when an aryl or heteroaryl substituent is introduced at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov This suggests that the conformation adopted by the C-6 substituent, and its resulting steric and electronic interactions with the target protein, is a critical determinant of potency. The bromine atom at the C-6 position serves as a key handle for introducing these diverse aryl groups through cross-coupling reactions, allowing for systematic exploration of the conformational space to optimize bioactivity.

Table 1: Correlation of Substituent Properties with Biological Activity in Isoquinoline-1,3(2H,4H)-dione Derivatives

| Position of Substitution | Substituent Type | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| C-6 | Bulky/Aryl Groups | Increase | Favorable steric and electronic interactions within the target's binding pocket. nih.gov |

| C-6 | Electron-withdrawing | Variable | Can influence the electronic properties of the aromatic system, potentially affecting binding affinity. |

| C-4 | (Phenylaminomethylene) | Increase (CDK4) | Provides key hydrogen bonding interactions and occupies a specific region of the ATP binding site. nih.gov |

| N-2 | -OH group | Decrease (TDP2) | The presence of a hydroxyl group at N-2 was found to be detrimental to TDP2 inhibition, suggesting it is not required for chelation. nih.gov |

Molecular Target Identification and Elucidation of Mechanisms of Action

Derivatives of the this compound scaffold have been identified as potent inhibitors of multiple molecular targets, primarily in the context of anticancer drug discovery.

Cyclin-Dependent Kinase 4 (CDK4): A significant body of research has identified isoquinoline-1,3(2H,4H)-dione derivatives as potent and selective inhibitors of CDK4. plos.orgnih.gov CDKs are critical regulators of cell cycle progression, and aberrant activity of the CDK4/cyclin D1 complex is a common feature in many human tumors, leading to uncontrolled cell proliferation. nih.gov

The mechanism of action for these compounds involves binding to the ATP-binding pocket of CDK4. plos.orgresearchgate.net By occupying this site, the inhibitors prevent the binding of ATP, thereby blocking the kinase activity of CDK4 and its ability to phosphorylate downstream targets like the retinoblastoma protein (Rb). This inhibition halts the cell cycle progression from the G1 to the S phase, ultimately suppressing tumor cell growth. nih.gov Molecular docking studies have indicated that the carbonyl group at the C-3 position and the imino group of the dione (B5365651) ring are essential for binding within the CDK4 active site. plos.org

Tyrosyl DNA Phosphodiesterase II (TDP2): The isoquinoline-1,3-dione scaffold has also been discovered as a viable chemotype for the selective inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2). nih.govbohrium.comfigshare.com TDP2 is a DNA repair enzyme that plays a crucial role in repairing DNA double-strand breaks created by topoisomerase II (Top2) poisons, a class of widely used chemotherapy drugs such as etoposide. bohrium.comnih.gov The activity of TDP2 can lead to resistance to these anticancer drugs.

The mechanism of action for these inhibitors is the suppression of TDP2's enzymatic function. nih.gov By inhibiting TDP2, the compounds prevent the repair of Top2-induced DNA damage, leading to an accumulation of lethal DNA lesions in cancer cells. This action is expected to enhance the efficacy of and overcome resistance to Top2-targeting anticancer drugs. nih.govbohrium.com Structure-activity relationship studies have identified several analogues that inhibit TDP2 in the low micromolar range without significantly affecting the homologous TDP1 enzyme. bohrium.comnih.gov

Table 2: Molecular Targets of Isoquinoline-1,3(2H,4H)-dione Derivatives

| Molecular Target | Biological Function | Mechanism of Inhibition | Therapeutic Potential |

|---|---|---|---|

| Cyclin-Dependent Kinase 4 (CDK4) | Regulates G1-S phase transition in the cell cycle. nih.gov | Competitive inhibition at the ATP-binding site, preventing phosphorylation of Rb protein. plos.orgresearchgate.net | Cancer (by inducing cell cycle arrest). nih.gov |

| Tyrosyl DNA Phosphodiesterase II (TDP2) | Repairs DNA damage caused by topoisomerase II poisons. nih.govbohrium.com | Blocks the enzymatic activity, preventing DNA repair. nih.gov | Cancer (as an adjunct to chemotherapy to overcome drug resistance). bohrium.comfigshare.com |

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This approach aims to create novel compounds with improved affinity, selectivity, and efficacy, or a dual-mode of action. The this compound scaffold is an excellent platform for applying this strategy.

The bromine atom at the C-6 position is a versatile synthetic handle, enabling the coupling of various molecular fragments to the core dione pharmacophore. This has been effectively demonstrated in the development of CDK4 inhibitors, where the inhibitory activity was significantly enhanced by introducing different aryl or heteroaryl substituents at this C-6 position. nih.gov In this context, the isoquinoline-1,3(2H,4H)-dione core acts as one pharmacophore, while the appended aryl group acts as a second. The resulting hybrid molecule benefits from the combined interactions of both moieties with the target protein.

Similarly, in the development of TDP2 inhibitors, various functional and scaffold analogues were synthesized from the initial isoquinoline-1,3-dione hit to improve potency and selectivity. nih.gov This process of decorating the core scaffold with different chemical groups is a form of molecular hybridization designed to optimize target engagement. Modern synthetic methods, such as 1,2,3-triazole-based "click chemistry," offer powerful tools for creating more complex and diverse hybrid molecules from isoquinoline alkaloid precursors, further expanding the potential of this strategy. nih.gov

Table 3: Application of Molecular Hybridization to the Isoquinoline-1,3(2H,4H)-dione Scaffold

| Core Pharmacophore | Linkage Position | Appended Pharmacophore (Example) | Resulting Hybrid Benefit |

|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione | C-6 (via Br) | Aryl groups (e.g., Phenyl, Pyridyl) | Enhanced CDK4 inhibition through additional interactions in the binding site. nih.gov |

| Isoquinoline-1,3(2H,4H)-dione | C-6 (via Br) | Heterocyclic rings (e.g., Furan) | Potent and selective TDP2 inhibition. nih.gov |

| Isoquinoline-1,3(2H,4H)-dione | N-2 | Substituted Piperazine | Potential for developing inhibitors of cholinesterases. |

Computational Chemistry and Molecular Modeling of 6 Bromoisoquinoline 1,3 2h,4h Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the 6-Bromoisoquinoline-1,3(2H,4H)-dione system. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry of the compound, determining its most stable three-dimensional conformation. This optimization is a critical first step for more complex computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking. nih.govresearchgate.net

Once the geometry is optimized, a variety of electronic and structural characteristics can be calculated. researchgate.net These quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (E.HOMO) and the Lowest Unoccupied Molecular Orbital (E.LUMO), provide insights into the molecule's reactivity and its ability to participate in chemical reactions. researchgate.net The distribution of electron density and the molecular electrostatic potential map can also be calculated to predict how the molecule will interact with biological targets, identifying regions that are likely to engage in hydrogen bonding or other non-covalent interactions. These calculations form the theoretical foundation for predicting the behavior and potential biological activity of isoquinoline-1,3(2H,4H)-dione derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold, QSAR studies have been instrumental in elucidating the structural features required for their inhibitory activity against specific biological targets. plos.orgbohrium.com

Three-dimensional QSAR (3D-QSAR) methodologies are particularly powerful for this class of compounds. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used techniques. plos.orgnih.gov These methods analyze the steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) surrounding a set of aligned molecules. plos.orgbohrium.com

In studies of isoquinoline-1,3(2H,4H)-dione derivatives as Cyclin-Dependent Kinase 4 (CDK4) inhibitors, the rigid isoquinoline-1,3(2H,4H)-dione ring was selected as the common substructure for aligning all compounds in the dataset. plos.org This alignment is a crucial step for ensuring the quality and predictive power of the resulting models. plos.org The analysis generates contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, the models predicted that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor properties are all important for the inhibitory activity against CDK4. bohrium.com

The development of a robust and predictive QSAR model requires several critical steps. nih.govresearchgate.net A dataset of molecules with known biological activities, such as isoquinoline-1,3(2H,4H)-dione derivatives, is first divided into a training set and a test set. plos.orgbohrium.com The training set is used to build the model, while the test set, containing compounds not used in model generation, is used for external validation to assess its predictive power. nih.govresearchgate.netresearchgate.net

Internal validation is typically performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q²). A high q² value indicates good internal predictivity. External validation is assessed by using the trained model to predict the activity of the test set compounds, resulting in a predictive correlation coefficient (r²_pred). plos.org A reliable QSAR model must demonstrate high statistical quality in both internal and external validation. nih.govresearchgate.net

For a series of 81 isoquinoline-1,3(2H,4H)-dione derivatives studied as CDK4 inhibitors, the following statistical results were obtained for the CoMFA and CoMSIA models, demonstrating their satisfactory predictive ability. plos.org

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| CoMFA | 0.695 | 0.947 | 0.875 |

| CoMSIA | 0.641 | 0.933 | 0.769 |

Advanced Applications and Emerging Research Directions for Isoquinoline 1,3 2h,4h Dione Derivatives

Role in Material Science and Organic Electronics (for related derivatives)

While direct applications of 6-Bromoisoquinoline-1,3(2H,4H)-dione in material science are still an emerging area, the inherent properties of related heterocyclic and aromatic dione (B5365651) structures suggest significant potential in organic electronics. The development of materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) often relies on molecules with tunable electronic properties, good thermal stability, and solution processability. mdpi.comossila.com

In the field of OSCs, performance is dictated by the electronic properties of donor and acceptor materials in the active layer. mdpi.com The development of novel non-fullerene acceptors is a key research focus aimed at improving power conversion efficiency. mdpi.comrsc.org Materials for OSCs require tailored energy levels (HOMO and LUMO) for efficient charge separation and transport. mdpi.com The isoquinolinedione framework, with its electron-withdrawing dione groups, could be functionalized to act as an acceptor component. The bromine atom at the C-6 position of this compound offers a reactive site for introducing various electron-donating or -withdrawing groups, allowing for the fine-tuning of its electronic and optical properties to match those of high-performance polymer donors. rsc.org

OFETs and OLEDs are foundational technologies in modern flexible electronics and displays. ossila.com Materials used in these devices require high charge carrier mobility and efficient light emission, respectively. ossila.comresearchgate.net For OLEDs, molecules that can efficiently utilize both singlet and triplet excitons, such as those exhibiting thermally activated delayed fluorescence (TADF), are of particular interest. mdpi.com The design of new emitter molecules often involves combining electron-donating and electron-accepting units. mdpi.com

The isoquinoline-1,3(2H,4H)-dione core could serve as an acceptor moiety in such designs. By strategically attaching donor groups to the scaffold, it may be possible to create molecules with the small singlet-triplet energy splitting necessary for TADF. The rigid, planar nature of the fused ring system can also promote molecular packing, which is beneficial for charge transport in OFETs.

Development of Chemical Probes for Biological Systems

This compound is a valuable building block for synthesizing bioactive molecules that can be used as chemical probes. lookchem.com These probes are essential tools for studying complex biological processes, identifying new drug targets, and elucidating mechanisms of action. lookchem.com The reactivity of the bromine atom allows for its substitution, enabling the creation of diverse libraries of isoquinoline (B145761) derivatives. lookchem.com These derivatives can be designed to interact with specific biological targets, such as enzymes or receptors. The isoquinolinedione scaffold itself is found in a number of biologically active compounds, making it an attractive starting point for probe development. nih.govnih.gov

Novel Therapeutic Strategies Incorporating Isoquinoline-1,3(2H,4H)-dione Cores

The isoquinoline-1,3(2H,4H)-dione framework is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant therapeutic potential. ontosight.ai Research has shown that derivatives of this core exhibit a range of biological activities, including anticancer and immunomodulatory effects. nih.govtandfonline.com

One of the most promising therapeutic applications is the development of selective inhibitors for cyclin-dependent kinases (CDKs), particularly CDK4. plos.orgnih.gov Aberrant CDK4 activity is a hallmark of many cancers, making it an attractive target for antitumor agents. nih.gov A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective CDK4 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core significantly enhances inhibitory activity. nih.govnih.gov This highlights the importance of precursors like this compound, which facilitate such modifications.

| Derivative Class | Key Structural Feature for Activity | Therapeutic Target | Significance | Reference |

|---|---|---|---|---|

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | A basic amine on the aniline (B41778) ring and an aryl/heteroaryl group at the C-6 position of the isoquinoline core. | Cyclin-Dependent Kinase 4 (CDK4) | Represents a novel class of potent and selective inhibitors for cancer therapy. | nih.govnih.gov |

| 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones | 3-OH substituent on the benzylamino headpiece. | Cyclin-Dependent Kinase 4 (CDK4) | Highly potent and selective CDK4 inhibition. | plos.org |

Furthermore, novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed as modulators of cereblon (CRBN). tandfonline.com One such compound, 10a , demonstrated potent antiproliferative activity against multiple myeloma cell lines and was found to induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins, key targets in immunomodulatory drug action. tandfonline.com

Future Prospects in Synthetic Methodologies and Drug Discovery for Isoquinolinedione Frameworks

The future development of isoquinolinedione-based applications hinges on the advancement of synthetic methodologies. nih.gov Recent progress includes novel methods such as visible-light-induced radical cascade reactions and photochemical functionalizations, which provide efficient and mild pathways to synthesize complex, functionalized isoquinoline-1,3-diones. nih.govresearchgate.net These innovative synthetic strategies allow for greater structural diversity and the introduction of unique chemical moieties, which is crucial for expanding the scope of these compounds in both material science and drug discovery. researchgate.net

In drug discovery, the principles of synthetic biology and advanced screening techniques can accelerate the identification of new therapeutic agents based on the isoquinolinedione scaffold. nih.govtmrjournals.com The ability to generate large, diverse libraries of derivatives from starting materials like this compound will be essential. lookchem.com Future research will likely focus on exploring the potential of these compounds against a wider range of biological targets and optimizing their pharmacokinetic and pharmacodynamic properties to develop next-generation therapeutics. frontiersin.org

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 6-Bromoisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield and selectivity?

- Methodology :

- Radical Cascade Reactions : Utilize acryloyl benzamides and bromine-containing radical precursors under mild, solvent-free conditions. This method avoids metal catalysts and emphasizes green chemistry principles .

- Eschenmoser Coupling : React 4-bromoisoquinoline-1,3(2H,4H)-dione with thioamides (e.g., thiobenzamide) to form C–N bonds, requiring precise temperature control (0–6°C storage for stability) .

- Oxidative Cross-Coupling : Combine N-alkyl-N-methacryloylbenzamide with aryl aldehydes, optimizing solvent choice (e.g., dichloromethane) and reaction time (24–48 hours) for yields >80% .

- Key Factors :

- Temperature : Reflux vs. ambient conditions alter reaction rates and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity.

Q. How is the structural characterization of this compound performed, and what critical data are obtained?

- Techniques :

- X-ray Crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles, confirming planarity of the isoquinoline core .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.95 ppm (aromatic protons) and δ 4.05 ppm (alkyl substituents) .

- ¹³C NMR : Carbonyl signals at δ 166–162 ppm .

- HRMS-ESI : Validates molecular weight (e.g., [M-H]⁻ at m/z 343.9956) .

- Data Interpretation : Crystallographic data inform reactivity predictions (e.g., electrophilic substitution at the 6-bromo position) .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Findings :

- Anticancer Activity : Derivatives induce apoptosis in cancer cell lines (IC₅₀: 5–20 μM) via caspase-3 activation .

- Enzyme Inhibition : Competes with ATP in kinase binding assays (e.g., IC₅₀ ~10 μM for CDK2) .

- Assays :

- MTT Assay : Measures cell viability post 48-hour treatment.

- Docking Studies : Predict interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can enantioselective synthesis of 4-alkyl-6-Bromoisoquinoline-1,3(2H,4H)-dione derivatives be optimized?

- Methodology :

- Catalyst Screening : Chiral phosphoric acids (2 mol% loading) achieve enantiomeric excess (ee) >99% in 1,2-dichloroethane .

- Solvent Optimization : Dichloromethane (DCM) improves yield (99%) and ee (99%) compared to THF .

- Scale-Up : Gram-scale reactions retain ee (98%) with extended reaction times (72 hours) .

- Table 1: Reaction Optimization

| Condition | Yield (%) | ee (%) |

|---|---|---|

| DCM, 2 mol% catalyst | 99 | 99 |

| 1,2-Dichloroethane, 1 mol% | 95 | 98 |

| THF, 2 mol% catalyst | 70 | 85 |

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound analogs?

- Key Modifications :

- Bromine Substitution : Enhances electrophilicity, improving kinase inhibition (ΔIC₅₀: 10 μM vs. 25 μM for non-brominated analogs) .

- Alkyl/Aryl Substituents : 4-Fluorophenyl groups increase solubility (LogP reduction by 0.5) without compromising activity .

- Table 2: Substituent Effects

| Derivative | IC₅₀ (μM) | LogP |

|---|---|---|

| 6-Bromo, 4-ethyl | 5.2 | 2.1 |

| 6-Bromo, 4-fluorophenyl | 7.8 | 1.6 |

| Non-brominated, 4-methyl | 25.0 | 2.3 |

Q. How can contradictory data on the mechanism of apoptosis induction by this compound be resolved?

- Approach :

- Pathway Profiling : Use RNA-seq to compare gene expression in treated vs. untreated cells (e.g., Bcl-2 downregulation vs. p53 activation) .

- Kinetic Studies : Monitor caspase activation timelines (e.g., caspase-3 peaks at 24 hours, suggesting delayed apoptosis) .

- Data Reconciliation : Contradictions may arise from cell-type-specific responses or assay sensitivity thresholds. Cross-validation with CRISPR knockout models is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。